4-(1-Aminoethyl)thiazol-2-amine
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Overview
Description
4-(1-Aminoethyl)thiazol-2-amine is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)thiazol-2-amine typically involves the reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine . Another method involves the treatment of benzonitriles with a mixture of acids to yield the corresponding benzoic acid, which is then treated with thionyl chloride to produce the acid chloride. This acid chloride is further reacted with hydroxylamine hydrochloride and triethylamine to give the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles .
Scientific Research Applications
4-(1-Aminoethyl)thiazol-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. For example, it can act as a ligand for estrogen receptors and as an antagonist for adenosine receptors . Additionally, it can inhibit the growth of certain bacteria and fungi by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-Aminothiazole: Known for its antimicrobial and antifungal properties.
4-Phenyl-1,3-thiazole-2-amine: Investigated for its antileishmanial activity.
2-Amino-4-methylthiazole: Used in the synthesis of various pharmaceuticals.
Uniqueness
4-(1-Aminoethyl)thiazol-2-amine stands out due to its unique combination of biological activities and its versatility in chemical synthesis. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C5H9N3S |
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Molecular Weight |
143.21 g/mol |
IUPAC Name |
4-(1-aminoethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H9N3S/c1-3(6)4-2-9-5(7)8-4/h2-3H,6H2,1H3,(H2,7,8) |
InChI Key |
XHRDXPTWYNDGKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CSC(=N1)N)N |
Origin of Product |
United States |
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